molecular formula C22H20O6 B610543 Robustic acid CAS No. 5307-59-5

Robustic acid

Cat. No.: B610543
CAS No.: 5307-59-5
M. Wt: 380.4 g/mol
InChI Key: MBZKDBQDALOSRP-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

Robustic acid can be synthesized through various synthetic routes. One common method involves the extraction from the ethyl acetate extract of Dalbergia benthami Prain . Additionally, this compound derivatives can be synthesized by acylation reactions, where 4-acyloxy derivatives are prepared and characterized using mass spectra and nuclear magnetic resonance spectra .

Industrial Production Methods

Industrial production of this compound typically involves large-scale extraction from plant sources such as Derris robusta and Dalbergia benthami Prain. The extraction process includes solvent extraction, purification, and crystallization to obtain pure this compound .

Chemical Reactions Analysis

Types of Reactions

Robustic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents, reducing agents, and acylating agents. Reaction conditions vary depending on the desired product and include temperature control, solvent selection, and reaction time .

Major Products Formed

Major products formed from the reactions of this compound include various derivatives such as 4-acyloxy this compound derivatives, which have shown potent anticancer activity .

Comparison with Similar Compounds

Robustic acid is similar to other coumarin derivatives such as scandenin and ionchocarpic acid. it is unique due to its potent antitumor and antioxidant activities . Similar compounds include:

Properties

5307-59-5

Molecular Formula

C22H20O6

Molecular Weight

380.4 g/mol

IUPAC Name

6-hydroxy-5-methoxy-7-(4-methoxyphenyl)-2,2-dimethylpyrano[3,2-g]chromen-8-one

InChI

InChI=1S/C22H20O6/c1-22(2)10-9-14-15(28-22)11-16-18(20(14)26-4)19(23)17(21(24)27-16)12-5-7-13(25-3)8-6-12/h5-11,23H,1-4H3

InChI Key

MBZKDBQDALOSRP-UHFFFAOYSA-N

SMILES

CC1(C=CC2=C(O1)C=C3C(=C2OC)C(=C(C(=O)O3)C4=CC=C(C=C4)OC)O)C

Canonical SMILES

CC1(C=CC2=C(O1)C=C3C(=C2OC)C(=C(C(=O)O3)C4=CC=C(C=C4)OC)O)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Robustic acid; 

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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